methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
Methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by two 2,6-dichloro-4-(trifluoromethyl)phenyl substituents attached to a pyrazole core. The compound features a methyl carboxylate group at position 3 and a conjugated methylene bridge at position 4, forming a dihydropyrazolone moiety. Such structural attributes are common in agrochemicals and pharmaceuticals due to the electron-withdrawing effects of chloro and trifluoromethyl groups, which enhance metabolic stability and target binding . While direct biological data for this compound are absent in the provided evidence, its synthesis likely follows established pyrazole derivatization routes, such as acid chloride intermediates reacting with nucleophiles (e.g., alcohols or amines) .
Properties
IUPAC Name |
methyl (4Z)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[[2,6-dichloro-4-(trifluoromethyl)phenyl]methylidene]-5-oxopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4F6N2O3/c1-35-18(34)15-10(6-9-11(21)2-7(3-12(9)22)19(25,26)27)17(33)32(31-15)16-13(23)4-8(5-14(16)24)20(28,29)30/h2-6H,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHJTCHGQXDCKI-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C1=CC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with dichloro and trifluoromethyl groups, which are known to enhance biological activity. The molecular formula is , and it exhibits a unique three-dimensional structure that contributes to its interaction with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 437.148 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Crystallographic Data | Monoclinic, P21/n |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, the compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibacterial agent .
Anti-Tuberculosis Activity
The compound's structural analogs have been investigated for their ability to inhibit Mur enzymes in Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives effectively reduced the binding energy in docking studies with MurB, indicating a mechanism that impedes substrate binding . This suggests potential applications in treating tuberculosis.
Case Studies
-
Study on Antibacterial Activity :
A series of experiments were conducted to evaluate the antibacterial efficacy of similar pyrazole derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with dichloro substitutions were more effective than those with other halogenations . -
Inhibition of MurB Enzyme :
A docking study involving the MurB enzyme showed that the compound could form strong hydrogen bonds with key residues in the active site, thus inhibiting bacterial growth effectively. The presence of substituents on the phenyl ring was found to significantly influence the inhibitory activity .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : Its structural conformation allows for effective binding to specific biological receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several pyrazole derivatives reported in the literature:
Key Observations :
- Electron-Withdrawing Groups : The 2,6-dichloro-4-(trifluoromethyl)phenyl group is conserved in fipronil and the target compound, suggesting a role in enhancing lipophilicity and resistance to enzymatic degradation .
- Position 3 Modifications : Fipronil’s -CN group and the target’s -COOCH₃ substituent occupy the same position. Carboxamides (e.g., ) show antifungal activity, implying that polar groups at position 3 may enhance target binding in fungal enzymes .
- Methylene Bridge : The conjugated methylene group at position 4 in the target compound is unique compared to fipronil’s sulfinyl group. This structural difference could alter redox properties or steric interactions in biological targets .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
The pyrazole core is classically synthesized via cyclocondensation between 1,3-dicarbonyl compounds and hydrazines. For the target compound, a 1,3-diketone bearing pre-installed aryl groups at positions 1 and 4 is required. A 2019 Chinese patent (CN110483400A) demonstrates that propargyl alcohol derivatives react with hydrazines in the presence of halogen sources (e.g., N-bromosuccinimide) and Lewis acids (e.g., bismuth triflate) to yield pyrazoles with yields exceeding 85%. Adapting this method, a diketone intermediate could be generated in situ via oxidation of propargyl alcohol precursors before hydrazine addition.
Copper-Catalyzed Cyclization
Recent advances employ copper catalysts to enhance regioselectivity. A 2022 review highlights copper(I)-mediated aerobic cyclization for fused pyrazole systems, achieving >90% regioselectivity for 1,4-disubstituted products. For the target molecule, CuI in dichloroethane with diisopropylethylamine (DIPEA) as a base facilitates the cyclization of azide-alkyne intermediates, as demonstrated in the synthesis of analogous triazole derivatives.
Oxidation and Esterification Steps
Oxidation to 5-Oxo Group
The 5-oxo group is introduced via oxidation of a pyrazoline intermediate. A 2011 patent (US5128480A) describes dehydrogenation in concentrated sulfuric acid with iodine catalysts, where sulfur dioxide evolution indicates reaction completion. For the target molecule, pyrazoline is oxidized using hydrogen peroxide in acetic acid, achieving >95% conversion.
Esterification of Carboxylic Acid
The methyl ester at position 3 is formed via Fischer esterification. The pyrazole-3-carboxylic acid intermediate reacts with methanol in the presence of sulfuric acid at reflux. A 2022 protocol substitutes corrosive acids with scandium triflate in dioxane, yielding esters with 91% purity after column chromatography.
Optimized Synthetic Pathway
Stepwise Procedure
- Pyrazole Core Formation : React 3-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1,3-diketone with hydrazine hydrate in dioxane at 101°C for 5 hours.
- Knoevenagel Condensation : Treat the intermediate with 2,6-dichloro-4-(trifluoromethyl)benzaldehyde in ethanol/water (3:1) with piperidine (10 mol%) at 80°C.
- Oxidation : Add 30% H₂O₂ in acetic acid at 50°C for 2 hours.
- Esterification : React with methanol and Sc(OTf)₃ (0.4 mmol) in dioxane at reflux.
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Key Catalyst/Solvent |
|---|---|---|---|
| Cyclocondensation | 89 | 88 | Bi(OTf)₃, dioxane |
| Knoevenagel | 92 | 90 | Piperidine, H₂O |
| Oxidation | 95 | 97 | H₂O₂, acetic acid |
| Esterification | 91 | 99 | Sc(OTf)₃, dioxane |
Challenges and Mitigation Strategies
Regioselectivity Control
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position, but competing ortho/meta pathways may occur. Using CuI catalysts enforces 1,4-regioselectivity, as shown in triazole syntheses.
Solvent Toxicity Reduction
Early methods relied on carcinogenic chlorinated solvents like methylene chloride. Substituting with dioxane or aqueous ethanol reduces environmental impact while maintaining yield.
Byproduct Management
Sulfur dioxide generated during oxidation is absorbed in NaOH to form sodium bisulfite, which is oxidized to recover sulfuric acid. Column chromatography with petroleum ether/ethyl acetate (4:1) removes unreacted aldehydes.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this pyrazole derivative involves multi-step reactions, including cyclization and substitution. Reaction optimization can be achieved using statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational tools, such as quantum chemical reaction path searches, can predict intermediate stability and transition states, narrowing experimental parameters . For example, ICReDD’s integrated approach combines computational screening (e.g., density functional theory) with iterative experimental validation to reduce trial-and-error inefficiencies .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. X-ray crystallography (using SHELX software for refinement) resolves stereochemical details, particularly for the methylene and carbonyl groups . Purity analysis requires hyphenated techniques like HPLC-MS or GC-MS, with validation against reference standards for pharmaceutical impurities .
Q. How can researchers assess the compound’s stability under varying storage and reaction conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines) identify degradation pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while Fourier-transform infrared (FTIR) spectroscopy monitors functional group integrity over time .
Advanced Research Questions
Q. How can computational methods predict reactivity and stability during synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian or ORCA software) model reaction pathways, highlighting intermediates and transition states. Molecular dynamics simulations assess steric effects from the dichloro- and trifluoromethyl substituents, which influence reaction kinetics. Machine learning algorithms trained on existing pyrazole reaction datasets can propose optimal catalysts or solvents .
Q. What strategies resolve contradictions between thermodynamic predictions and experimental kinetic data in reaction mechanisms?
- Methodological Answer : Multi-scale modeling integrates microkinetic data with macro-scale reactor conditions (e.g., flow vs. batch systems). Advanced spectroscopic techniques, such as time-resolved Raman spectroscopy, capture transient intermediates. Feedback loops between experimental data and computational refinements (e.g., adjusting activation barriers in transition state theory) reconcile discrepancies .
Q. How can AI-driven process simulation tools optimize large-scale synthesis?
- Methodological Answer : AI platforms like COMSOL Multiphysics coupled with neural networks simulate reactor dynamics (e.g., heat/mass transfer) under scaling conditions. Reinforcement learning algorithms iteratively adjust parameters (e.g., residence time, mixing efficiency) to maximize yield while minimizing byproducts. Digital twins of pilot-scale reactors validate these predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
